molecular formula C14H16ClN3OS B2736997 [4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone CAS No. 339020-27-8

[4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone

Cat. No.: B2736997
CAS No.: 339020-27-8
M. Wt: 309.81
InChI Key: ZRACUNMWVDRTKH-UHFFFAOYSA-N
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Description

“4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone” is a small molecule with the chemical formula C14H16ClN3OS . It belongs to the class of organic compounds known as aryl-phenylketones, which are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a thiazole ring, which is a type of heterocyclic compound, and an amine group. The molecule has a molecular weight of 275.369 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 275.369 and a chemical formula of C14H17N3OS . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Docking Studies : Novel compounds, including a variant of the chemical , were synthesized and characterized using various techniques such as UV, IR, NMR, and high-resolution mass spectrometry. The structural optimization and interpretation of vibrational spectra were performed using density functional theory (DFT) calculations. Molecular docking studies indicated potential antibacterial activity (Shahana & Yardily, 2020).

Biological Activities

  • Antimicrobial and Anticancer Potential : A related compound demonstrated significant in vitro antimicrobial and anticancer activity. Among the synthesized compounds, some exhibited higher anticancer activity compared to the reference drug doxorubicin and showed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
  • Antioxidant Activity : New derivatives containing the thiazole moiety were synthesized and demonstrated potent antioxidant activity, suggesting these compounds as potential antioxidant agents (Reddy et al., 2015).
  • Central Nervous System Depressant Activity : A series of derivatives exhibited central nervous system depressant activity and potential anticonvulsant properties. Some compounds also showed potential antipsychotic effects (Butler, Wise, & Dewald, 1984).
  • Antifungal Activity : Novel derivatives were synthesized and showed promising effects on antifungal activity, indicating their potential use in this area (Lv et al., 2013).

Additional Applications

  • Antimicrobial Evaluation and DFT Study : The compound and its derivatives were evaluated for antimicrobial activity against various bacterial and fungal strains. Computational studies were also performed to calculate thermodynamic parameters (Kubba & Rahim, 2018).

  • Anticancer and Antimicrobial Agents : The compound was part of a study involving the synthesis of novel biologically potent heterocyclic compounds for potential use as anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).

Properties

IUPAC Name

[4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c1-14(2,3)18-13-17-12(16)11(20-13)10(19)8-4-6-9(15)7-5-8/h4-7H,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRACUNMWVDRTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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